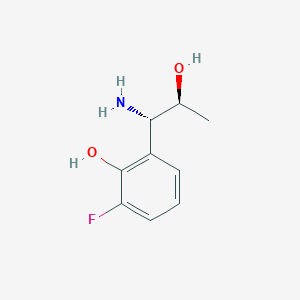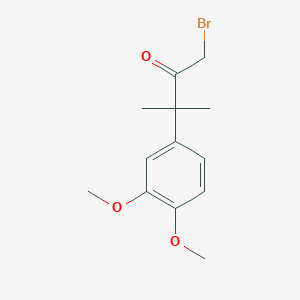
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one is an organic compound with a complex structure that includes a bromine atom, a dimethoxyphenyl group, and a methylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one typically involves the bromination of 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of phase-transfer catalysts and other advanced techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-ol or 3-(3,4-dimethoxyphenyl)-3-methylbutan-2-thiol.
Oxidation: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutanoic acid.
Reduction: Products include 3-(3,4-dimethoxyphenyl)-3-methylbutanol.
Scientific Research Applications
1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one involves its interaction with various molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-Bromo-3-(3,4-dimethoxyphenyl)imidazo[1,5-c]pyrimidine
- 1-Bromo-3-chloropropane
Comparison: 1-Bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both bromine and dimethoxyphenyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-bromo-3-(3,4-dimethoxyphenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-13(2,12(15)8-14)9-5-6-10(16-3)11(7-9)17-4/h5-7H,8H2,1-4H3 |
InChI Key |
ZGBQEIFJXJLOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


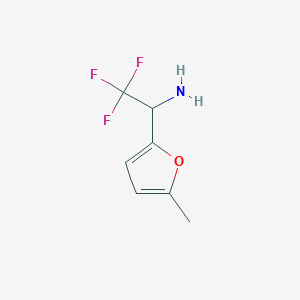
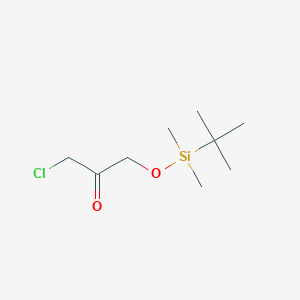
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)
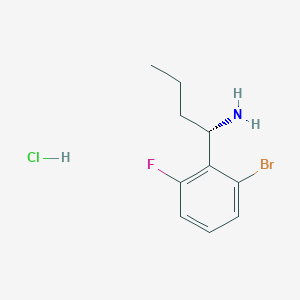
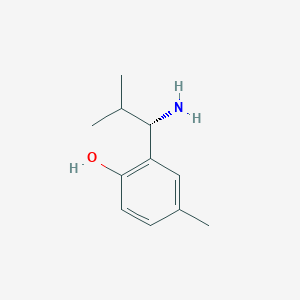
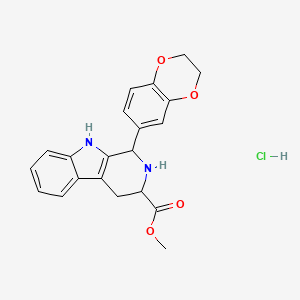
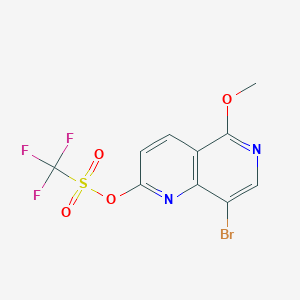
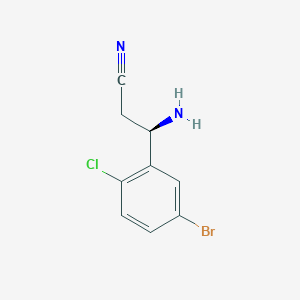
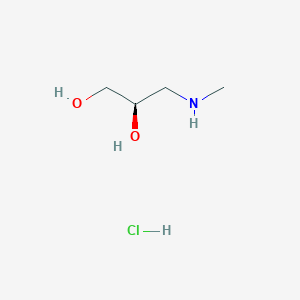
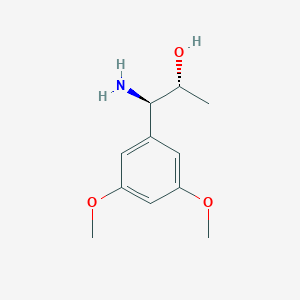
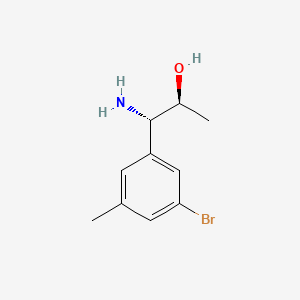
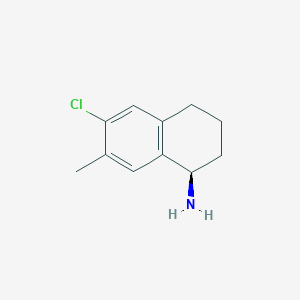
![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)
